他克莫司

概述

描述

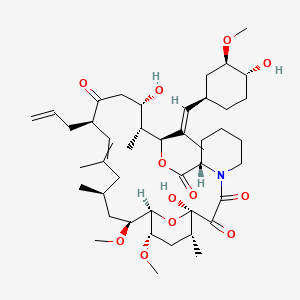

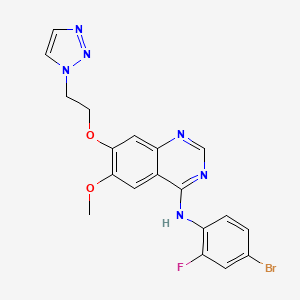

Tacrolimus is a potent immunosuppressive drug primarily used to prevent organ transplant rejection and treat various inflammatory skin conditions. It was first discovered in 1987 from the fermentation broth of a Japanese soil sample containing the bacterium Streptomyces tsukubensis . Chemically, it is a macrolide lactone with a complex structure that includes multiple rings and functional groups .

作用机制

Target of Action

Tacrolimus, also known as FK-506, is an immunosuppressive drug that primarily targets the immunophilin FKBP-12 (FK506 binding protein) . This protein plays a crucial role in the immune response of the body, particularly in T-lymphocyte signal transduction and IL-2 transcription .

Mode of Action

Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to its target, FKBP-12, creating a new complex . This FKBP12-FK506 complex inhibits calcineurin, which in turn inhibits T-lymphocyte signal transduction and IL-2 transcription . This action effectively suppresses the immune response, reducing the risk of organ rejection in transplant patients .

Biochemical Pathways

The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes can enhance tacrolimus production . In secondary metabolic pathways, a knockout of the d-lactate dehydrogenase gene, combined with the overexpression of tryptophane synthase and aspartate 1-decarboxylase genes, can also enhance tacrolimus production .

Pharmacokinetics

Tacrolimus exhibits variable absorption, with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . It is completely metabolized prior to elimination, with a mean disposition half-life of 12 hours and a total body clearance based on blood concentration of approximately 0.06 L/h/kg .

Result of Action

The molecular and cellular effects of tacrolimus primarily involve the suppression of the immune response. Tacrolimus suppresses the function of activated macrophages and promotes their apoptosis, which may lead to the amelioration of colonic inflammation . It also disrupts signaling events mediated by the calcium-dependent serine–threonine protein phosphatase calcineurin (CaN) in T lymphocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tacrolimus. For instance, the efficiency of the metabolic pathways that convert external substrates is extremely important for the efficient synthesis of tacrolimus . Additionally, the influence of tacrolimus on cellular survival and osteogenic differentiation can be affected by the environment within stem cell spheroids . Lastly, the concentration of tacrolimus can significantly impact its efficacy and safety, with different concentrations showing varying degrees of effectiveness and risk of adverse effects .

科学研究应用

Tacrolimus has a wide range of scientific research applications, including:

准备方法

Synthetic Routes and Reaction Conditions

Tacrolimus is synthesized through a complex multi-step process involving several key intermediates. The synthesis typically starts with the fermentation of Streptomyces tsukubensis, followed by extraction and purification steps .

Industrial Production Methods

In industrial settings, tacrolimus is produced through large-scale fermentation processes. The fermentation broth is subjected to multiple purification steps, including solvent extraction, chromatography, and crystallization, to obtain the pure compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions

Tacrolimus undergoes various chemical reactions, including:

Oxidation: Tacrolimus can be oxidized to form several metabolites, which are often less active than the parent compound.

Substitution: Substitution reactions can occur at various positions on the tacrolimus molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of tacrolimus include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of tacrolimus include various oxidized and reduced metabolites, as well as substituted derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .

相似化合物的比较

Tacrolimus is often compared with other immunosuppressive drugs, such as cyclosporine and sirolimus . While all three drugs inhibit T-cell activation, they have different mechanisms of action and pharmacokinetic properties . For example:

Cyclosporine: Like tacrolimus, cyclosporine inhibits calcineurin but binds to a different immunophilin, cyclophilin.

Sirolimus: Sirolimus inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell proliferation.

Tacrolimus is unique in its high potency and specific mechanism of action, making it a valuable drug in the field of immunosuppression .

属性

CAS 编号 |

104987-11-3 |

|---|---|

分子式 |

C44H69NO12 |

分子量 |

804.0 g/mol |

IUPAC 名称 |

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1 |

InChI 键 |

QJJXYPPXXYFBGM-JKBWTTSLSA-N |

SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

手性 SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |

规范 SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

外观 |

White powder |

熔点 |

126 °C |

Key on ui other cas no. |

104987-11-3 109581-93-3 |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

相关CAS编号 |

109581-93-3 (Hydrate) 104987-11-3 (Parent) |

保质期 |

Stable under recommended storage conditions. /FK-506 monohydrate/ |

溶解度 |

Insoluble |

同义词 |

Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |

蒸汽压力 |

8.37X10-32 mm Hg at 25 °C (est) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tacrolimus binds to an intracellular protein called FK506-binding protein 1A (FKBP1A), forming a complex. This complex inhibits the activity of calcineurin, a phosphatase enzyme crucial for the activation of T lymphocytes. [, ] This ultimately prevents the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and immune response activation. [, , , ]

ANone: While both tacrolimus and cyclosporine inhibit calcineurin, they bind to different intracellular proteins. Tacrolimus binds to FKBP1A, while cyclosporine binds to cyclophilin. These distinct binding partners might contribute to the subtle differences in their pharmacological profiles.

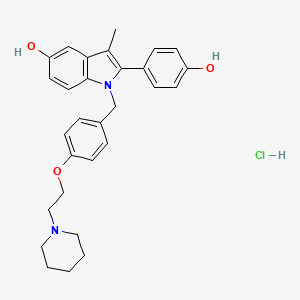

ANone: The molecular formula of tacrolimus is C44H69NO12, and its molecular weight is 804.018 g/mol. [, ]

ANone: Yes, population pharmacokinetic models have been developed to predict tacrolimus blood concentrations and optimize dosing regimens. These models incorporate factors such as cytochrome P450 (CYP) 3A5 genotype, weight, hematocrit, and time after transplantation. [, , ]

ANone: Tacrolimus is available in both immediate-release (IR) and prolonged-release (PR) formulations. The PR formulation (once-daily) exhibits a lower peak drug level and slower absorption compared to the IR formulation (twice-daily). [, ] Studies have shown that switching from IR to PR formulations, especially in rapid metabolizers, can impact tacrolimus exposure and potentially influence clinical outcomes. Furthermore, administering PR tacrolimus as a suspension, either orally or via a nasogastric tube, can alter its absorption rate and peak blood concentrations compared to intact capsules.

ANone: Tacrolimus exhibits significant inter-individual variability in its pharmacokinetics. Key factors include:

- CYP3A Metabolism: Tacrolimus is primarily metabolized by CYP3A enzymes, particularly CYP3A4 and CYP3A5 in the liver and intestine. Genetic polymorphisms in these enzymes, notably the CYP3A51 allele, significantly impact tacrolimus clearance. Individuals carrying the CYP3A51 allele generally require higher tacrolimus doses to achieve target blood concentrations. [, , , , , ]

- P-glycoprotein (P-gp) Efflux: P-gp, a transporter protein, limits tacrolimus absorption in the intestine. Genetic variations in the MDR1 gene, which encodes P-gp, can influence tacrolimus bioavailability. [, , ]

- Other Factors: Age, gender, body weight, hematocrit, serum albumin levels, bilirubin, creatinine, triglycerides, and concomitant medications like corticosteroids can also influence tacrolimus pharmacokinetics. [, , , ]

ANone: Therapeutic drug monitoring (TDM) of tacrolimus generally involves measuring trough blood concentrations (C0) at steady state using immunoassays or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This monitoring helps adjust dosages to maintain levels within a narrow therapeutic window and minimize toxicity risks. [, , ]

ANone: Pregnancy can significantly alter tacrolimus pharmacokinetics, often requiring dosage adjustments. The exact mechanisms are not fully elucidated, but hormonal changes, increased blood volume, and placental transfer likely contribute to altered absorption, distribution, and clearance. Close monitoring is crucial during pregnancy to maintain therapeutic levels and ensure both maternal and fetal well-being.

ANone: Yes, co-administration of tacrolimus with drugs that inhibit or induce CYP3A enzymes or P-gp can significantly impact its blood concentrations. For example:

- CYP3A Inhibitors: Concomitant use of CYP3A inhibitors, such as ketoconazole, voriconazole, or omeprazole, can increase tacrolimus levels. Careful monitoring and dose adjustments are necessary to avoid toxicity. [, , ]

- CYP3A Inducers: Conversely, drugs that induce CYP3A enzymes, like rifampicin or phenytoin, can decrease tacrolimus concentrations, potentially leading to treatment failure.

ANone: In vitro studies often utilize isolated human adipocytes or cell lines like L6 cells to investigate the effects of tacrolimus on glucose uptake, insulin signaling, and cellular trafficking of glucose transporter 4 (GLUT4). Animal models, such as rats and non-human primates, are employed to assess the efficacy of tacrolimus in preventing allograft rejection and to explore its impact on immune responses, infection susceptibility, and organ function. [, ]

ANone: The most common methods include:

- HPLC-MS/MS: Provides higher sensitivity and specificity for quantifying tacrolimus and its metabolites, particularly 13-O-demethyl tacrolimus (13-O-DMT).

ANone: Tacrolimus exhibits poor water solubility, which can limit its dissolution and absorption. Formulating tacrolimus as a solid dispersion using polymers like Eudragit E®/HCl has shown promise in enhancing its solubility and in vivo absorption.

ANone: Several alternatives to tacrolimus exist, each with its own efficacy and safety profile. These include:

- Cyclosporine: Another calcineurin inhibitor, often used in combination with other immunosuppressants. [, , , , ]

- Sirolimus: A mammalian target of rapamycin (mTOR) inhibitor, sometimes preferred in patients with concerns about calcineurin inhibitor toxicity.

- Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA): Inhibit purine synthesis, crucial for lymphocyte proliferation. Often used in combination with calcineurin inhibitors. [, , ]

ANone: Tacrolimus was discovered in 1984 and subsequently developed for clinical use in organ transplantation. It gained FDA approval for the prevention of organ rejection in liver transplantation in 1994, marking a significant milestone in the field of immunosuppression.

ANone: Due to its potent immunosuppressive properties, tacrolimus is being investigated for various conditions, including:

- Atopic Dermatitis: Topical formulations of tacrolimus have shown efficacy in managing atopic dermatitis by suppressing inflammation. [, ]

- Idiopathic Pulmonary Fibrosis: Studies suggest a potential role for tacrolimus in mitigating acute exacerbations of idiopathic pulmonary fibrosis, but further research is needed.

- Minimal Change Disease: Tacrolimus monotherapy is being explored as an alternative to corticosteroids for treating minimal change disease in adults.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

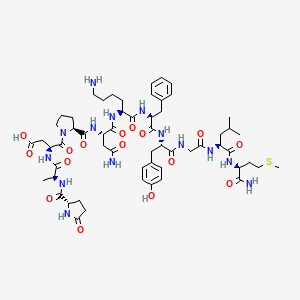

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

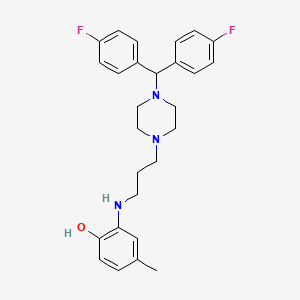

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)

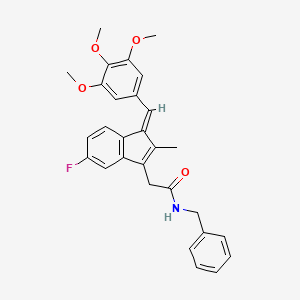

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)